molecular formula C18H40OSn B14510719 Tributyl(hexyloxy)stannane CAS No. 62774-20-3

Tributyl(hexyloxy)stannane

Cat. No.: B14510719
CAS No.: 62774-20-3
M. Wt: 391.2 g/mol
InChI Key: ZHZMPMMJVDRYQI-UHFFFAOYSA-N
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Description

Tributyl(hexyloxy)stannane is an organotin compound that features a tin atom bonded to three butyl groups and one hexyloxy group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(hexyloxy)stannane can be synthesized through the reaction of tributyltin hydride with hexanol under specific conditions. The reaction typically involves the use of a catalyst and an inert atmosphere to prevent oxidation. The general reaction is as follows:

Bu3SnH+C6H13OHBu3SnOC6H13+H2\text{Bu}_3\text{SnH} + \text{C}_6\text{H}_{13}\text{OH} \rightarrow \text{Bu}_3\text{SnOC}_6\text{H}_{13} + \text{H}_2 Bu3​SnH+C6​H13​OH→Bu3​SnOC6​H13​+H2​

Industrial Production Methods

Industrial production of this compound involves large-scale reactions using tributyltin chloride and hexanol. The process is optimized for yield and purity, often involving distillation and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Tributyl(hexyloxy)stannane undergoes various types of chemical reactions, including:

    Reduction: It can act as a reducing agent in radical reactions.

    Substitution: The hexyloxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation: It can be oxidized to form tin oxides.

Common Reagents and Conditions

    Reduction: Common reagents include azobisisobutyronitrile (AIBN) and light irradiation.

    Substitution: Reagents such as halides and acids can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide can be employed.

Major Products

    Reduction: The major products are hydrocarbons.

    Substitution: The products depend on the substituent introduced.

    Oxidation: The major products are tin oxides.

Scientific Research Applications

Tributyl(hexyloxy)stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions.

    Biology: Studied for its potential effects on biological systems, though its toxicity limits its use.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of tributyl(hexyloxy)stannane involves the donation of hydrogen atoms in radical reactions. The tin-hydrogen bond is relatively weak, allowing for easy cleavage and the formation of tin radicals. These radicals can then participate in various chemical reactions, including reduction and substitution.

Comparison with Similar Compounds

Similar Compounds

  • Tributyltin hydride
  • Tributyltin chloride
  • Triphenyltin hydride

Uniqueness

Tributyl(hexyloxy)stannane is unique due to the presence of the hexyloxy group, which can influence its reactivity and solubility. Compared to other organotin compounds, it may offer different reactivity profiles and applications in synthesis.

Properties

CAS No.

62774-20-3

Molecular Formula

C18H40OSn

Molecular Weight

391.2 g/mol

IUPAC Name

tributyl(hexoxy)stannane

InChI

InChI=1S/C6H13O.3C4H9.Sn/c1-2-3-4-5-6-7;3*1-3-4-2;/h2-6H2,1H3;3*1,3-4H2,2H3;/q-1;;;;+1

InChI Key

ZHZMPMMJVDRYQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCO[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

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